3-Methoxy-cyclohexylamine hydrochloride
Description
3-Methoxy-cyclohexylamine hydrochloride (CAS 89854-97-7) is a cyclohexylamine derivative with a methoxy substituent at the 3-position of the cyclohexane ring. Its molecular formula is C₇H₁₆ClNO, and it has a molecular weight of 165.66 g/mol . The compound is classified as a primary amine and ether, with applications in pharmaceutical research and organic synthesis. Key structural features include a six-membered cyclohexane ring, a methoxy group (-OCH₃), and an amine group (-NH₂) protonated as a hydrochloride salt. Stereochemical variations exist, such as the cis-isomer (1S,3S)-3-Methoxy-cyclohexylamine hydrochloride, which is stored at 2–8°C for long-term stability . Commercial samples typically have purities ≥95–97% .
Structure
2D Structure
Properties
IUPAC Name |
3-methoxycyclohexan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO.ClH/c1-9-7-4-2-3-6(8)5-7;/h6-7H,2-5,8H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUHNATIEYBXEGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCCC(C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10713477 | |
| Record name | 3-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10713477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89854-97-7 | |
| Record name | Cyclohexanamine, 3-methoxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89854-97-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 25099 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089854977 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC25099 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25099 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxycyclohexan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10713477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-cyclohexylamine hydrochloride generally follows a sequence of transformations starting from cyclohexanone derivatives:
Step 1: Methoxylation of Cyclohexanone
Cyclohexanone is subjected to methoxylation to introduce a methoxy group at the 3-position. This is typically achieved by reacting cyclohexanone with methanol in the presence of an acid catalyst, which facilitates nucleophilic substitution to yield 3-methoxy-cyclohexanone.Step 2: Reductive Amination
The 3-methoxy-cyclohexanone intermediate undergoes reductive amination to convert the ketone group into an amine. This step involves reacting the ketone with ammonia or an amine source in the presence of a reducing agent such as sodium cyanoborohydride or catalytic hydrogenation. The reaction conditions are carefully controlled to favor the formation of the (1S,3R)-3-methoxy-cyclohexylamine stereoisomer.Step 3: Hydrochloride Salt Formation
The free amine is then converted into its hydrochloride salt by treatment with hydrochloric acid, which improves the compound's stability, solubility, and ease of handling.
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| 1 | Methoxylation | Cyclohexanone, Methanol, Acid catalyst | 3-Methoxy-cyclohexanone |
| 2 | Reductive Amination | Ammonia/amine, Sodium cyanoborohydride or catalytic hydrogenation | (1S,3R)-3-Methoxy-cyclohexylamine |
| 3 | Salt Formation | Hydrochloric acid | This compound |
This synthetic strategy is widely used in laboratory and industrial settings due to its efficiency and the ability to control stereochemistry.
Industrial Production Approaches
In industrial environments, the production of this compound is optimized for scalability, yield, and environmental compliance:
Continuous Flow Processes
Continuous flow reactors are employed to provide precise control over reaction parameters such as temperature, pressure, and reagent feed rates. This enhances the reproducibility and throughput of the methoxylation and reductive amination steps.Catalyst Systems
Catalysts such as palladium-based systems supported on alumina or magnesium-alumina spinel carriers are used for hydrogenation and amination reactions. These catalysts are prepared by impregnation methods and activated under hydrogen atmosphere, providing high activity and selectivity.Green Chemistry Considerations
The industrial process favors the use of less hazardous reagents and aims to minimize waste and by-products. For example, phenol can be used as a starting material in related cyclohexylamine preparations, employing palladium catalysts on MgO/Al2O3 carriers to achieve high selectivity and yield under mild conditions.
Catalyst Preparation and Reaction Optimization
Detailed catalyst preparation and reaction condition optimization are critical for efficient synthesis:
Catalyst Preparation
A typical catalyst involves loading palladium chloride onto a magnesium-aluminium spinel carrier derived from γ-Al2O3. The carrier is prepared by impregnation with magnesium and aluminum nitrates, followed by calcination at high temperatures (800–1200 °C). Palladium is then impregnated and the catalyst is dried and calcined again to achieve the active form.Reaction Conditions
The catalyst is packed into a stainless steel reactor, activated under hydrogen at ~300 °C, and then cooled to the reaction temperature (170–190 °C). Phenol, hydrogen, and ammonia gases are fed in a molar ratio of approximately 1:10:10. Under these conditions, phenol conversion reaches about 94.6% with hexahydroaniline selectivity around 89.4%, indicating efficient amination and hydrogenation.
| Parameter | Typical Value/Range | Effect on Reaction |
|---|---|---|
| Catalyst support | γ-Al2O3 with MgO impregnation | Enhances catalyst stability and activity |
| Palladium loading | 0.2–0.5 wt% | Balances activity and cost |
| Reaction temperature | 170–190 °C | Optimal for high conversion and selectivity |
| Pressure | Atmospheric (normal pressure) | Simplifies equipment and operation |
| Molar ratio (Phenol:H2:NH3) | 1:10:10 | Ensures sufficient hydrogenation and amination |
| Catalyst activation | 300 °C under H2 for 10 hours | Activates catalyst surface for reaction |
Research Findings and Reaction Analysis
Reaction Selectivity
The process favors the formation of hexahydroaniline derivatives, with minor by-products such as dicyclohexylamine and aniline. Selectivity can be tuned by adjusting catalyst composition, pore size of the support, and reaction temperature.Effect of Catalyst Composition
Increasing palladium loading or altering the MgO:Al2O3 ratio affects selectivity and conversion. For example, a lower Pd loading (0.2%) reduces hexahydroaniline selectivity but increases dicyclohexylamine formation.Temperature Influence
Raising the temperature to 220 °C decreases phenol conversion and hexahydroaniline selectivity, while increasing by-products like aniline, indicating the importance of temperature control for product purity.
Summary Table of Representative Preparation Conditions and Outcomes
| Embodiment | Pd Loading (wt%) | Support Pore Size (nm) | Reaction Temp (°C) | Phenol Conversion (%) | Hexahydroaniline Selectivity (%) | Dicyclohexylamine Selectivity (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | 0.5 | 6–8 | 180 | 94.6 | 89.4 | 7.4 | Optimal catalyst and conditions |
| 2 | 0.2 | 6–8 | 180 | 94.1 | 74.5 | 13.6 | Lower Pd loading |
| 3 | 0.5 | 12.7 | 180 | 93.1 | 76.5 | 14.7 | Larger pore size support |
| 4 | 0.5 | γ-Al2O3 (no MgO) | 180 | 92.3 | 51.5 | 43.6 | No MgO in support |
| 5 | 0.5 | 6–8 | 220 | 89.1 | 64.5 | 3.6 | Higher temperature |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methoxy-cyclohexylamine hydrochloride can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using hydrogen gas in the presence of a metal catalyst.
Substitution: It can participate in substitution reactions, where the methoxy group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a nickel catalyst.
Substitution: Halogenating agents like bromine or chlorine.
Major Products:
Oxidation: Cyclohexanone derivatives.
Reduction: Cyclohexylamine derivatives.
Substitution: Various substituted cyclohexylamine compounds.
Scientific Research Applications
Scientific Research Applications
3-Methoxy-cyclohexylamine hydrochloride has diverse applications in several fields:
Organic Chemistry
- Building Block for Synthesis : It serves as a versatile intermediate in the synthesis of complex organic molecules, particularly in creating chiral compounds which are essential in pharmaceuticals .
Biochemistry
- Biochemical Probes : The compound is investigated for its potential as a biochemical probe to study enzyme-substrate interactions and receptor binding studies. Its methoxy group enhances its interaction with biological targets.
Pharmaceutical Development
- Therapeutic Potential : It is explored for its therapeutic properties, particularly as a precursor in the synthesis of drugs targeting neurological disorders due to its structural similarity to neurotransmitters .
Industrial Applications
- Production of Fine Chemicals : Utilized in the production of specialty chemicals and as an intermediate in various chemical processes, contributing to advancements in chemical manufacturing .
Case Study 1: Neurotransmitter Interaction
Research has indicated that this compound exhibits binding affinity to neurotransmitter receptors, suggesting potential applications in treating mood disorders. Experimental models demonstrated its ability to modulate receptor activity, offering insights into its therapeutic potential .
Case Study 2: Synthesis of Chiral Compounds
A study focused on using this compound as a chiral building block for synthesizing complex pharmaceuticals revealed significant yields and purity levels when used in asymmetric synthesis reactions. This application highlights its importance in drug development processes where chirality is crucial for efficacy.
Mechanism of Action
The mechanism of action of 3-Methoxy-cyclohexylamine hydrochloride involves its interaction with various molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. The compound may also interact with receptors and enzymes , modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Molecular Comparisons
The table below compares 3-Methoxy-cyclohexylamine hydrochloride with five analogous compounds:
Key Observations:
Backbone Complexity: The target compound and Methoxetamine share a cyclohexane/cyclohexanone backbone, but Methoxetamine includes a ketone and aryl group, increasing its molecular weight and lipophilicity . [3-(Cyclohexyloxy)phenyl]methanamine HCl replaces the cyclohexane with a phenyl ring, enhancing aromatic interactions .
Functional Groups: Methoxyamine HCl lacks a cyclohexane ring, making it structurally simpler and more water-soluble (68–70% aqueous solution) .
Physicochemical and Stability Comparisons
Key Findings:
- Solubility: Methoxyamine HCl’s high aqueous solubility contrasts with the lipophilic nature of Methoxetamine and 3-Methoxy-cyclohexylamine HCl, which are better suited for non-polar solvents.
- Stability: Stereochemical sensitivity is noted for the cis-isomer of 3-Methoxy-cyclohexylamine HCl, requiring refrigeration , whereas Methoxetamine HCl is stable at -20°C for ≥5 years .
Biological Activity
3-Methoxy-cyclohexylamine hydrochloride, a compound notable for its unique structural features, has garnered attention in pharmacological research due to its potential biological activities. This article delves into its mechanisms of action, therapeutic potential, and comparative analysis with related compounds.
Chemical Structure and Properties
This compound is characterized by a cyclohexyl ring substituted with a methoxy group and an amine group. This configuration enhances its reactivity and ability to interact with biological targets. The compound's molecular formula is CHClNO, and it possesses distinct chemical properties that influence its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. The methoxy group and the amine functionality facilitate binding to various molecular targets, modulating biochemical pathways that are crucial for therapeutic effects. Key mechanisms include:
- Receptor Binding : The compound acts as a ligand, influencing neurotransmitter systems such as serotonin and norepinephrine pathways, which are significant in mood regulation and anxiety disorders.
- Enzyme Modulation : It may also interact with enzymes involved in metabolic processes, enhancing or inhibiting their activity depending on the context.
Biological Activity and Therapeutic Potential
Research indicates that this compound exhibits several promising biological activities:
- Neuropharmacological Effects : Preliminary studies suggest that this compound could serve as a potential therapeutic agent for mood disorders due to its serotonin reuptake inhibition properties .
- Antioxidant Activity : Some derivatives of methoxy-substituted amines have shown significant antioxidative properties, which could contribute to their protective effects against oxidative stress-related diseases .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented in the following table:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| Cyclohexylamine | Simple amine | Basic structure without methoxy group |
| 3-Methoxycyclopentylamine | Cyclopentane derivative | Similar methoxy group but different ring size |
| (1R,3S)-3-Methoxy-cyclohexylamine | Enantiomer | Different stereochemistry affecting activity |
| N,N-Dimethylcyclohexylamine | Dimethylated derivative | Increased lipophilicity |
This comparison highlights how the specific stereochemistry and functional groups of this compound contribute to its distinct biological profile compared to its analogs.
Case Studies
Several case studies have explored the therapeutic applications of this compound:
- Mood Disorders : A study investigated its effects on serotonin levels in animal models, demonstrating potential efficacy in reducing depressive behaviors.
- Anxiety Models : Research indicated that administration of this compound resulted in decreased anxiety-like behaviors in rodent models, suggesting its utility in treating anxiety disorders .
Q & A
Q. What are the key physicochemical properties and structural identifiers of 3-Methoxy-cyclohexylamine hydrochloride essential for experimental reproducibility?
Methodological Answer:
- Structural Identification : Use CAS Number 2931889-87-9 (unique identifier) and molecular formula C₇H₁₆ClNO (MW: 165.66) for batch tracking and database alignment .
- Chiral Configuration : Confirm stereochemistry via optical rotation or chiral HPLC, as the compound exhibits specific enantiomeric properties ([α]D values should align with literature) .
- Purity Assessment : Employ NMR (¹H/¹³C) for structural confirmation and elemental analysis to verify stoichiometry .
Q. What are the recommended storage conditions and handling protocols to ensure the stability of this compound?
Methodological Answer:
- Storage : Store at 2–8°C for long-term stability (≥5 years) in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation or skin contact. For spills, collect mechanically and dispose via hazardous waste protocols .
Q. What synthetic methodologies are commonly employed for the preparation of this compound?
Methodological Answer:
Q. What analytical techniques are effective for purity assessment and structural confirmation?
Methodological Answer:
- HPLC : Use reversed-phase (RP-HPLC) with C18 columns (e.g., 5 µm, 250 × 4.6 mm) and UV detection at 254 nm. Validate with spiked standards for accuracy (±2% recovery) .
- Mass Spectrometry : LC-ESI-MS in positive ion mode to confirm molecular ion [M+H]⁺ at m/z 166.1 .
Advanced Research Questions
Q. How can researchers optimize the synthesis to improve yield and enantiomeric purity?
Methodological Answer:
- Catalyst Screening : Test chiral catalysts (e.g., BINAP-Ru complexes) for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .
- Solvent Optimization : Compare polar aprotic solvents (e.g., DMF vs. THF) to enhance reaction kinetics. Use DOE (Design of Experiments) to identify optimal conditions .
Q. What strategies resolve data discrepancies in stability studies under varying conditions?
Methodological Answer:
Q. How to design experiments to investigate chiral inversion dynamics in aqueous solutions?
Methodological Answer:
Q. What advanced spectroscopic methods characterize degradation products?
Methodological Answer:
Q. How to validate an LC-MS/MS method for quantifying trace impurities?
Methodological Answer:
Q. What approaches assess solid-state stability under different humidity conditions?
Methodological Answer:
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
